![molecular formula C13H16FN3O3 B5134178 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine](/img/structure/B5134178.png)
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine
Overview
Description
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine (FNPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FNPP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for anxiety and depression. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has also been shown to have antinociceptive effects, which may make it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the study of anxiety and depression. However, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel anxiolytic and antidepressant drugs. Further studies are needed to determine its safety and efficacy, as well as its potential use in the treatment of pain and other neurological disorders.
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, but also has limitations that need to be addressed. There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel drugs for the treatment of anxiety, depression, and pain.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLXAMIBVCVVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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